molecular formula C22H17ClN2O B14204262 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- CAS No. 850547-70-5

1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)-

Cat. No.: B14204262
CAS No.: 850547-70-5
M. Wt: 360.8 g/mol
InChI Key: NLUIIGCDCXUJDV-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- is a synthetic compound known for its potential therapeutic effects, particularly in the treatment of ischemic brain injury. This compound has been studied for its ability to inhibit brain-type glycogen phosphorylase, an enzyme involved in glycogen metabolism .

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- involves the inhibition of brain-type glycogen phosphorylase (PYGB). This enzyme plays a crucial role in glycogen metabolism, and its inhibition can lead to reduced glycogen breakdown and improved cellular energy metabolism. The compound also exerts protective effects against hypoxia/reoxygenation injury by reducing oxidative stress and apoptosis in astrocytes .

Comparison with Similar Compounds

1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-phenyl-N-(phenylmethyl)- lies in its specific inhibition of brain-type glycogen phosphorylase and its potential therapeutic effects on ischemic brain injury .

Properties

CAS No.

850547-70-5

Molecular Formula

C22H17ClN2O

Molecular Weight

360.8 g/mol

IUPAC Name

N-benzyl-5-chloro-3-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C22H17ClN2O/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(25-19)22(26)24-14-15-7-3-1-4-8-15/h1-13,25H,14H2,(H,24,26)

InChI Key

NLUIIGCDCXUJDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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